Scientific Field: Endocrinology and Metabolic Diseases
Application Summary: Dorzagliatin is used as an oral glucokinase activator for the treatment of T2DM. It functions by enhancing glycaemic control through the activation of pancreatic and hepatic glucokinase in a glucose-dependent manner .
Methods of Application: The recommended dosage is one 75 mg oral tablet twice daily, taken within 1 hour before breakfast and dinner. No dosage adjustment is required for patients with T2DM and chronic kidney disease .
Results: In clinical trials, dorzagliatin showed a favorable effect on sustained glycemic control over 52 weeks, with a good safety profile in Chinese T2D patients .
Scientific Field: Endocrinology
Application Summary: Dorzagliatin is being explored for its potential in managing T1DM due to its role in activating glucokinase, which is crucial for insulin release by pancreatic β-cells .
Methods of Application: The application methods would be similar to those for T2DM, focusing on oral administration and glucose-dependent activation of glucokinase.
Scientific Field: Nephrology
Methods of Application: The administration method involves oral intake, with a focus on maintaining optimal drug distribution in target tissues, including the kidneys.
Results: Specific results regarding DKD treatment are pending further clinical research and trials.
Scientific Field: Gastroenterology and Endocrinology
Application Summary: Dorzagliatin has been shown to regulate glucose-stimulated GLP-1 release, which is important for glycemic control, especially in patients with T2D and obesity .
Methods of Application: The drug is combined with sitagliptin, another antidiabetic medication, to enhance its effects on GLP-1 release in response to oral glucose challenges.
Results: The combination has improved glycemic control with good tolerance, suggesting dorzagliatin’s role in the triple regulation of glucose homeostasis .
Scientific Field: Pharmacology and Therapeutics
Application Summary: Dorzagliatin is used as an add-on therapy to metformin when glycaemic control is inadequate with metformin alone. It offers benefits through the synergy of two mechanisms .
Methods of Application: Patients are administered dorzagliatin in combination with metformin, adhering to the prescribed dosages for both medications.
Results: The combination significantly reduces post-meal plasma glucose levels, enhancing the overall glycaemic control in patients .
Application Summary: As a dual-acting glucokinase activator, dorzagliatin increases insulin sensitivity, which is crucial for the management of T2DM .
Methods of Application: The drug is administered orally, with a focus on its dual-acting mechanism to increase insulin sensitivity.
Results: In a phase 3 trial, dorzagliatin lowered HbA1c by −1.07% compared to −0.50% in the placebo group, demonstrating its efficacy in improving insulin sensitivity .
Scientific Field: Clinical Pharmacology
Application Summary: Dorzagliatin has been studied for its pharmacokinetic interactions with Sitagliptin, a DPP-4 inhibitor used in T2D management. The study aimed to understand the combined effects on glucose control .
Results: There were no clinically meaningful pharmacokinetic interactions between Dorzagliatin and Sitagliptin, suggesting their co-administration could be beneficial for diabetes management .
Scientific Field: Genetic Disorders
Application Summary: Dorzagliatin is being investigated for its potential use in treating patients with glucokinase – maturity-onset diabetes of the young (GCK-MODY), a genetic form of diabetes caused by mutations in the GK gene .
Methods of Application: A double-blinded crossover trial is being conducted in GCK-MODY patients to assess the effects of Dorzagliatin on insulin secretion in response to glucose challenges.
Results: The trial aims to restore the second phase insulin secretion, which is typically defective in GCK-MODY patients. Results are pending from ongoing clinical studies.
Scientific Field: Lifestyle Medicine
Application Summary: Dorzagliatin has been approved for use in adult patients with T2D, in combination with diet control and exercise, to improve glycemic control .
Methods of Application: The recommended dosage is one 75 mg oral tablet twice daily, taken within 1 hour before breakfast and dinner, alongside prescribed diet and exercise regimens .
Results: This approach has been shown to improve glycemic control in T2D patients, highlighting the importance of a comprehensive lifestyle intervention alongside medication .
Dorzagliatin is a novel small molecule classified as a glucokinase activator, specifically designed to enhance the activity of glucokinase in a glucose-dependent manner. It is primarily under investigation for its potential in treating type 2 diabetes mellitus (T2DM). The compound has a chemical formula of C22H27ClN4O5 and a molecular weight of approximately 462.93 g/mol . Dorzagliatin, also known by its developmental code HMS5552, aims to restore impaired glucose sensing functions associated with diabetes by enhancing insulin secretion and improving glucose homeostasis .
Dorzagliatin acts through a dual mechanism:
This dual action helps regulate blood sugar levels in patients with T2D [].
Dorzagliatin functions by activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. The activation of glucokinase leads to increased phosphorylation of glucose to glucose-6-phosphate, which is pivotal for glycolysis and glycogen synthesis. This mechanism allows dorzagliatin to modulate insulin secretion from pancreatic beta cells in response to blood glucose levels . The compound's action is characterized by its ability to improve the insulin secretion rate and enhance beta-cell glucose sensitivity, particularly in patients with genetic mutations affecting glucokinase function .
Dorzagliatin exhibits significant biological activity as a dual-acting glucokinase activator. Clinical studies have demonstrated its ability to improve glycemic control by increasing insulin secretion in response to elevated glucose levels. In randomized trials, dorzagliatin has shown reductions in glycated hemoglobin (HbA1c) levels and improvements in early-phase insulin secretion indices among T2DM patients . Its mechanism involves not only the activation of glucokinase but also the restoration of its activity in cases where it has been compromised due to genetic mutations or disease progression .
The synthesis of dorzagliatin involves several chemical steps that create its unique structure. The process typically includes:
The detailed synthetic pathway is proprietary and may involve multiple intermediates and purification steps to yield pure dorzagliatin suitable for clinical use .
Dorzagliatin belongs to a class of compounds known as glucokinase activators. Other notable compounds include:
Compound Name | Mechanism of Action | Clinical Status |
---|---|---|
TTP399 | Glucokinase activator | In clinical trials for type 1 diabetes |
AZD1656 | Glucokinase activator | In clinical trials for severe acute respiratory syndrome coronavirus 2 |
GKA50 | Glucokinase activator | Preclinical studies |
Dorzagliatin is distinguished from other glucokinase activators by its dual-action mechanism that enhances glucokinase activity specifically in response to elevated glucose levels without disrupting normal glucose sensing functions. This selective enhancement allows it to provide effective glycemic control while minimizing risks associated with hypoglycemia—a common concern with other antidiabetic therapies . Additionally, dorzagliatin's favorable safety profile and tolerability make it a promising candidate for long-term management of type 2 diabetes .